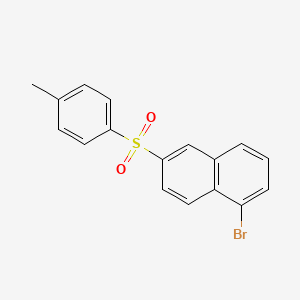

1-Bromo-6-(4-methylbenzene-1-sulfonyl)naphthalene

Description

1-Bromo-6-(4-methylbenzene-1-sulfonyl)naphthalene is a brominated naphthalene derivative featuring a 4-methylbenzenesulfonyl group at the 6-position and a bromine atom at the 1-position of the naphthalene ring. The sulfonyl group is a strong electron-withdrawing substituent, which significantly influences the compound’s electronic properties, solubility, and reactivity. This compound is structurally analogous to intermediates used in natural product synthesis, such as ervaticine and conolidine, where sulfonyl groups serve as protective or directing moieties . Its synthesis likely involves the reaction of a brominated naphthalene precursor with 4-methylbenzenesulfonyl chloride under nucleophilic aromatic substitution or coupling conditions, as seen in analogous sulfonylation reactions .

Properties

CAS No. |

645821-11-0 |

|---|---|

Molecular Formula |

C17H13BrO2S |

Molecular Weight |

361.3 g/mol |

IUPAC Name |

1-bromo-6-(4-methylphenyl)sulfonylnaphthalene |

InChI |

InChI=1S/C17H13BrO2S/c1-12-5-7-14(8-6-12)21(19,20)15-9-10-16-13(11-15)3-2-4-17(16)18/h2-11H,1H3 |

InChI Key |

GWJJGTJMAQVLMP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C=C2)C(=CC=C3)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-6-(4-methylbenzene-1-sulfonyl)naphthalene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 6-(4-methylbenzene-1-sulfonyl)naphthalene using bromine or a bromine source in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the naphthalene ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-6-(4-methylbenzene-1-sulfonyl)naphthalene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to remove the sulfonyl group.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids or esters under mild conditions.

Major Products Formed:

Substitution Products: Various substituted naphthalenes.

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: De-sulfonylated naphthalenes.

Coupling Products: Biaryl compounds.

Scientific Research Applications

1-Bromo-6-(4-methylbenzene-1-sulfonyl)naphthalene has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: It can be used in the synthesis of biologically active compounds for drug discovery and development.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-6-(4-methylbenzene-1-sulfonyl)naphthalene in chemical reactions involves the formation of reactive intermediates. For example, in electrophilic aromatic substitution, the bromine atom acts as an electrophile, attacking the aromatic ring to form a sigma complex. This intermediate then undergoes deprotonation to yield the substituted product . The sulfonyl group can influence the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogues include:

- 1-Bromo-2-methylnaphthalene: Substitutes the sulfonyl group with a methyl group. The methyl donor slightly increases boiling point (296°C vs. ~280–300°C estimated for the target compound) and reduces polarity, leading to lower solubility in polar solvents compared to the sulfonyl derivative .

- 1-Bromo-4-methoxynaphthalene: The methoxy group is an electron donor, contrasting with the electron-withdrawing sulfonyl group. This difference alters electronic density, affecting reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

- 1-Bromo-8-(4-chlorobenzoyl)-2,7-dimethoxynaphthalene: A benzoyl-substituted analogue with a bulky aromatic group.

Physical and Chemical Properties

Key Observations :

- The sulfonyl group in the target compound reduces volatility compared to 1-bromonaphthalene and increases solubility in polar aprotic solvents like DMSO .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.